N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463351
InChI: InChI=1S/C13H24N2O2/c1-11(17)15(13-2-3-13)10-12-4-6-14(7-5-12)8-9-16/h12-13,16H,2-10H2,1H3
SMILES: CC(=O)N(CC1CCN(CC1)CCO)C2CC2
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13463351

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide -

Specification

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]acetamide
Standard InChI InChI=1S/C13H24N2O2/c1-11(17)15(13-2-3-13)10-12-4-6-14(7-5-12)8-9-16/h12-13,16H,2-10H2,1H3
Standard InChI Key NFIDNLXUCAWILB-UHFFFAOYSA-N
SMILES CC(=O)N(CC1CCN(CC1)CCO)C2CC2
Canonical SMILES CC(=O)N(CC1CCN(CC1)CCO)C2CC2

Introduction

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is a synthetic organic compound that belongs to the class of amide derivatives, specifically piperidine-based compounds. It features a cyclopropyl group, a piperidine ring, and an acetamide moiety, making it structurally complex and of interest for potential therapeutic applications.

Synthesis and Chemical Reactions

The synthesis of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide involves multiple steps, requiring careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity. This compound participates in various chemical reactions, including oxidation and reduction, which highlight its versatility as a building block in organic synthesis and medicinal chemistry.

Mechanism of Action and Therapeutic Potential

The mechanism of action of N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide is linked to its interaction with specific molecular targets, such as enzymes or receptors involved in biochemical pathways. Preliminary studies suggest it may act as an inhibitor for proteins implicated in cancer progression, such as Mouse Double Minute 2 homolog (MDM2), influencing cell cycle regulation and apoptosis.

Applications and Future Research Directions

This compound has promising applications in medicinal chemistry, particularly in the development of therapeutic agents targeting cancer and other diseases. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.

Comparison with Similar Compounds

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide shares structural similarities with other piperidine derivatives but exhibits unique properties due to its specific substitution pattern. For example, N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide and N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide have different biological activities due to variations in their piperidine ring substitution.

Compound NameStructural FeaturesUnique Properties
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-acetamideCyclopropyl group on nitrogen, hydroxyethyl group on piperidine ringPotential cancer therapeutic
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-piperidin-2-ylmethyl]-acetamideCyclopropyl group on nitrogen, hydroxyethyl group on different piperidine positionDifferent pharmacological effects
N-[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamideNo cyclopropyl group, hydroxyethyl group on piperidine ringInvestigated for neurological disorders

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